胍

概述

描述

Guanidine compounds are recognized for their strong basicity and nucleophilic properties, which have been extensively utilized in various chemical reactions and biological activities. They are found in natural products, pharmaceuticals, and cosmetic ingredients, and their synthesis and applications have been a subject of significant research interest .

Synthesis Analysis

The synthesis of guanidine and its derivatives has been explored through various methods. One approach involves the reaction of amino-NHC with carbodiimide to produce guanidine-linked NHC complexes, which have shown utility in borylation reactions . Another method describes the synthesis of polycyclic guanidines via cyclocondensation reactions of N-amidinyliminium ions, which proceed through a stepwise pathway . Additionally, the catalytic addition of amines to carbodiimides has been highlighted as an atom-economical alternative to classical synthesis methods .

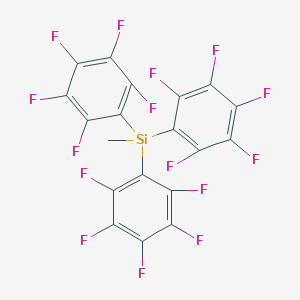

Molecular Structure Analysis

Guanidine's molecular structure allows for the formation of guanidinium (conjugate acid) and guanidinate (conjugate base) species, which exhibit unique physical, electronic, and chemical properties. Bicyclic guanidines, in particular, have a rigid framework that imparts distinctive features, making them suitable for applications in organocatalysis and as ligands in coordination compounds .

Chemical Reactions Analysis

Guanidines act as nucleophilic catalysts in various reactions, including hydrogen bonding interactions that can activate both nucleophiles and electrophiles. The versatility of guanidine compounds is further demonstrated in their ability to catalyze asymmetric Michael reactions, where bifunctional guanidines enable dual activation of substrates 10. The chemistry of guanidines also includes their use as chiral auxiliaries and in the formation of aziridine-2-carboxylates .

Physical and Chemical Properties Analysis

The guanidine functional group defines the chemical and physicochemical properties of many biologically active compounds. Guanidine derivatives are known for their hydrophilic nature and strong basicity, which contribute to their wide range of therapeutic applications. These properties have been exploited in the development of drugs targeting the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in the design of transporters and vectors .

科学研究应用

Guanidine in Natural Products Chemistry

- Field : Natural Products Chemistry

- Application : Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are found in a variety of natural products, including non-ribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives .

- Methods : The study of these compounds involves isolation, structure determination, synthesis, and biosynthesis . This can involve techniques such as chromatography for isolation, spectroscopy for structure determination, and various chemical reactions for synthesis.

- Results : The study of these natural guanidines has led to a better understanding of their biological activities and their roles in the ecology, phylogeny, and evolution of various organisms .

Guanidine in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Application : Guanidine derivatives are used as synthetic drugs . They have unique properties and simple synthesis procedures, making them ideal for pharmaceutical applications.

- Results : Guanidine-based drugs have been successfully synthesized and used in various treatments .

Guanidine in Biocidal Agents

- Field : Biocidal Chemistry

- Application : Guanidine derivatives are used as biocidal agents . These agents are substances that can deter, render harmless, or exert a controlling effect on any harmful organism.

- Results : Guanidine-based biocidal agents have been effectively used to control harmful organisms .

Guanidine in Catalysts

- Field : Catalytic Chemistry

- Application : Guanidine derivatives are used as catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the activation energy.

- Results : Guanidine-based catalysts have been used to increase the efficiency of various chemical reactions .

Guanidine in Ligands

- Field : Coordination Chemistry

- Application : Guanidine derivatives are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

- Results : Guanidine-based ligands have been used to form various coordination complexes .

Guanidine in Energy Storage

- Field : Energy Storage

- Application : Guanidine, which contains 71.1% nitrogen by mass, is used in nitrogen-based routes of energy utilization and storage . It has applications as a slow-release fertilizer, a propellant, or as a precursor to pharmaceuticals and antimicrobial polymers .

- Results : Guanidine-based energy storage materials have been used in various applications, including fertilizers and propellants .

Guanidine in Antimicrobial Polymers

- Field : Polymer Chemistry

- Application : Guanidine is used as a precursor to antimicrobial polymers . These polymers can kill or slow the spread of microorganisms, including bacteria, viruses, and fungi .

- Methods : The production of these polymers involves chemical reactions with guanidine, resulting in compounds that have antimicrobial properties .

- Results : Guanidine-based antimicrobial polymers have been effectively used to control the spread of various microorganisms .

Guanidine in Influenza Treatment

- Field : Virology

- Application : Guanidine is present in neuraminidase inhibitors-zanamivir, peramivir which are used for the treatment of influenza .

- Methods : These drugs inhibit the function of the viral neuraminidase protein, thus preventing the virus from budding from the host cell .

- Results : Guanidine-based neuraminidase inhibitors have been successfully used in the treatment of influenza .

Guanidine in Hypertension Treatment

- Field : Pharmacology

- Application : Guanidine derivatives such as debrisoquine, guanethidine, guanabenz, and guanadrel are used in the treatment of hypertension .

- Methods : These drugs work by reducing the amount of certain chemicals in your body that tighten the blood vessels, so blood flows more smoothly and the heart can pump blood more efficiently .

- Results : Guanidine-based drugs have been effectively used in the treatment of hypertension .

Guanidine in Sweeteners

- Field : Food Chemistry

- Application : Guanidine derivatives are used as sweeteners . These compounds have a sweet taste and are often used as sugar substitutes.

- Methods : The production of these sweeteners involves chemical reactions with guanidine, resulting in compounds that have sweetening properties .

- Results : Guanidine-based sweeteners have been effectively used as sugar substitutes .

Guanidine in DNA Minor Groove Binders and Kinase Inhibitors

- Field : Biochemistry

- Application : Guanidine derivatives are used as DNA minor groove binders and kinase inhibitors . These compounds can bind to the minor groove of DNA and inhibit the activity of kinases, which are enzymes that add phosphate groups to other molecules .

- Methods : The production of these compounds involves chemical reactions with guanidine, resulting in compounds that have binding and inhibitory properties .

- Results : Guanidine-based DNA minor groove binders and kinase inhibitors have been effectively used in various biochemical applications .

Guanidine in α2-Noradrenaline Receptors Targeting

- Field : Neurochemistry

- Application : Guanidine derivatives are used to target α2-noradrenaline receptors . These receptors are found in the brain and are involved in the regulation of various physiological functions .

- Methods : The production of these compounds involves chemical reactions with guanidine, resulting in compounds that can bind to α2-noradrenaline receptors .

- Results : Guanidine-based compounds have been effectively used to target α2-noradrenaline receptors .

Guanidine in Cytotoxicity Studies

- Field : Biochemistry

- Application : Guanidine derivatives have been found to exhibit cytotoxicity against various cell lines, including human leukemia THP-1, human cervix epithelioid carcinoma HeLa, and mouse epidermal JB6 Cl41 .

- Methods : The study of these compounds involves isolation, structure determination, synthesis, and biosynthesis . This can involve techniques such as chromatography for isolation, spectroscopy for structure determination, and various chemical reactions for synthesis.

- Results : The study of these natural guanidines has led to a better understanding of their biological activities and their roles in the ecology, phylogeny, and evolution of various organisms .

Guanidine in Streptomycin

- Field : Pharmaceutical Chemistry

- Application : Guanidine is present in streptomycin, an antibiotic medication used to treat a number of bacterial infections .

- Methods : The production of streptomycin involves various chemical reactions, often starting with guanidine as a base compound .

- Results : Streptomycin has been successfully used in the treatment of various bacterial infections .

Guanidine in α2-Adrenoceptor Antagonists

- Field : Pharmacology

- Application : Guanidine derivatives are used to target α2-adrenoceptors . These receptors are found in the brain and are involved in the regulation of various physiological functions .

- Methods : Guanidine compounds can be used to synthesize antagonists, which can then be used to target α2-adrenoceptors .

- Results : Guanidine-based α2-adrenoceptor antagonists have been used in various biochemical applications .

安全和危害

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

属性

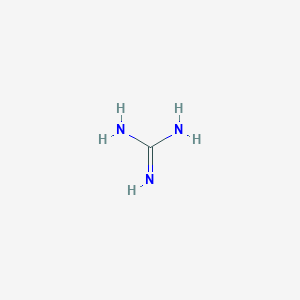

IUPAC Name |

guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3 | |

| Record name | Guanidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133216-37-2, Array | |

| Record name | Guanidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023117 | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,840 mg/L at 25 °C, 829 mg/mL | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Guanidine | |

Color/Form |

Deliquescent crystalline mass | |

CAS RN |

113-00-8, 50-01-1 | |

| Record name | Guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C, 182.3 °C | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。